molecular formula C12H22O11 B1165539 Isoglobopentaose analogue type 1

Isoglobopentaose analogue type 1

Cat. No.: B1165539
Attention: For research use only. Not for human or veterinary use.
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Description

Isoglobopentaose analogue type 1 (iGb5 analogue type 1) is a synthetic oligosaccharide with the core structure Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc and molecular formula C₃₂H₅₅NO₂₆ (FW: 869.76) . It belongs to the isoglobo-series oligosaccharides, which mimic natural glycosphingolipids involved in immune recognition and microbial adhesion . This compound is commercially available as a research tool (e.g., Elicityl GLY198-1) and is often conjugated to carrier proteins like bovine serum albumin (BSA) for immunological studies .

Properties

Molecular Formula

C12H22O11

Synonyms

Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Structural Comparison of Isoglobo-Series Core Analogues
Compound Structure Molecular Formula FW Key Feature
iGb5 analogue type 1 Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc C₃₂H₅₅NO₂₆ 869.76 β1-3 Gal-GlcNAc linkage
iGb5 analogue type 2 Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc C₃₂H₅₅NO₂₆ 869.76 β1-4 Gal-GlcNAc linkage
iGb4 analogue GlcNAcβ1-3Galα1-3Galβ1-4Glc C₂₆H₄₅NO₂₁ 707.62 Shorter chain (tetraose vs. pentaose)

Key Differences :

  • Linkage Specificity : The β1-3 vs. β1-4 linkage between Gal and GlcNAc in type 1 vs. type 2 iGb5 analogues dictates receptor binding specificity. For example, β1-3 linkages may favor interactions with certain lectins, while β1-4 linkages are recognized by distinct immune receptors .

Sialylated Derivatives

Sialylation enhances oligosaccharide solubility and modulates biological activity by mimicking host-pathogen interactions.

Table 2: Sialylated iGb5 Analogues
Compound Structure Molecular Formula FW Key Modification
Sialylated iGb5 analogue type 1 Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc-BSA C₄₃H₇₁N₂O₃₄Na 1183.00 α2-3 sialylation on terminal Gal
Sialylated iGb5 analogue type 2 Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc C₄₃H₇₁N₂O₃₄Na 1183.00 α2-3 sialylation + β1-4 linkage
Disialylated iGb5 analogue type 1 Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc C₅₄H₈₇N₃O₄₂Na₂ 1496.23 α2-8-linked disialylation

Functional Implications :

  • Immune Evasion : Sialylated type 1 analogues grafted onto BSA (e.g., Neu5Acα2-3Galβ1-3GlcNAc…-BSA) are used to study antibody responses against sialylated pathogens like Campylobacter jejuni .
  • Linkage-Dependent Activity : Type 2 sialylated analogues exhibit distinct binding to siglec receptors due to the β1-4 Gal-GlcNAc backbone, unlike type 1 .

Conjugated Forms

Conjugation to carrier molecules expands applications in diagnostics and vaccine development.

Table 3: Conjugated iGb5 Analogues
Compound Conjugate Application
iGb5 analogue type 1 BSA Immunoassays, antibody production
Sialylated iGb5 analogue type 2 CRM197, Biotin Vaccine adjuvants, streptavidin assays
Sialylated iGb5 analogue type 2 OVA T-cell activation studies

Comparison :

  • BSA Conjugates : Improve solubility and enable antibody generation against oligosaccharide epitopes .
  • Biotinylated Derivatives : Facilitate detection in ELISA and flow cytometry, with type 2 analogues offering linker flexibility (e.g., desthiobiotin for reversible binding) .

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